3,5-bis(1,5-dimethylpyrazol-4-yl)-1-(4-fluorophenyl)-4-methylpyrazole
Description
3,5-Bis(1,5-dimethylpyrazol-4-yl)-1-(4-fluorophenyl)-4-methylpyrazole is a pyrazole-based heterocyclic compound characterized by a central pyrazole ring substituted with two 1,5-dimethylpyrazol-4-yl groups at positions 3 and 5, a 4-fluorophenyl group at position 1, and a methyl group at position 3. This substitution pattern confers unique steric and electronic properties, distinguishing it from related pyrazole derivatives.
Properties
CAS No. |
1006344-02-0 |
|---|---|
Molecular Formula |
C20H21FN6 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
3,5-bis(1,5-dimethylpyrazol-4-yl)-1-(4-fluorophenyl)-4-methylpyrazole |
InChI |
InChI=1S/C20H21FN6/c1-12-19(17-10-22-25(4)13(17)2)24-27(16-8-6-15(21)7-9-16)20(12)18-11-23-26(5)14(18)3/h6-11H,1-5H3 |
InChI Key |
WSOPSOYDLXREGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=C(N(N=C2)C)C)C3=CC=C(C=C3)F)C4=C(N(N=C4)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3,5-bis(1,5-dimethylpyrazol-4-yl)-1-(4-fluorophenyl)-4-methylpyrazole” typically involves multi-step organic reactions. The starting materials may include 1,5-dimethylpyrazole, 4-fluorobenzaldehyde, and other reagents. The synthesis might involve:
Condensation reactions: To form the pyrazole rings.
Substitution reactions: To introduce the fluorophenyl group.
Cyclization reactions: To form the final pyrazole structure.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: To accelerate the reaction.
Solvents: To dissolve reactants and control the reaction environment.
Temperature and Pressure: To optimize reaction rates and product formation.
Chemical Reactions Analysis
Types of Reactions
“3,5-bis(1,5-dimethylpyrazol-4-yl)-1-(4-fluorophenyl)-4-methylpyrazole” can undergo various chemical reactions, including:
Oxidation: To form oxidized derivatives.
Reduction: To reduce specific functional groups.
Substitution: To replace certain atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Such as sodium borohydride.
Substituting agents: Such as halogens or alkyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. They may include various substituted or functionalized pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, “3,5-bis(1,5-dimethylpyrazol-4-yl)-1-(4-fluorophenyl)-4-methylpyrazole” may be used as a building block for synthesizing more complex molecules.
Biology
In biology, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicine, it may be investigated for its potential therapeutic applications, including drug development for various diseases.
Industry
In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “3,5-bis(1,5-dimethylpyrazol-4-yl)-1-(4-fluorophenyl)-4-methylpyrazole” involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating specific enzymes.
Receptors: Binding to receptors to modulate biological pathways.
Pathways: Affecting cellular signaling pathways.
Comparison with Similar Compounds
Key Observations :
- The target compound’s 4-fluorophenyl group balances electron-withdrawing effects and lipophilicity, unlike the stronger electron-withdrawing nitro or sulfonyl groups in analogs .
Structural and Crystallographic Features
- Planarity and Conformation: The target compound’s dimethylpyrazole substituents likely disrupt planarity compared to isostructural analogs with thiazole or triazole rings (e.g., compounds in ). This non-planarity may reduce π-π stacking interactions, affecting solubility and crystallinity .
- Crystal Symmetry : Fluorophenyl-containing analogs (e.g., ) often exhibit triclinic (P̄1) symmetry with two independent molecules per asymmetric unit. The target compound’s steric bulk may alter symmetry or packing efficiency .
Biological Activity
3,5-bis(1,5-dimethylpyrazol-4-yl)-1-(4-fluorophenyl)-4-methylpyrazole is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This compound's structure includes multiple pyrazole rings and a fluorophenyl group, contributing to its pharmacological properties.
Chemical Structure
The chemical structure of 3,5-bis(1,5-dimethylpyrazol-4-yl)-1-(4-fluorophenyl)-4-methylpyrazole can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of 4-amino-3,5-dimethyl-1-pyrazole with appropriate aldehydes or ketones under controlled conditions to yield the desired product. The synthesis process has been optimized for yield and purity using various solvents and reaction conditions.
Anticancer Properties
Research indicates that 3,5-bis(1,5-dimethylpyrazol-4-yl)-1-(4-fluorophenyl)-4-methylpyrazole exhibits significant anticancer activity against various cancer cell lines.
Table 1: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 0.01 | Induction of apoptosis |
| NCI-H460 | 0.03 | Inhibition of Aurora-A kinase |
| Hep-2 | 3.25 | Cytotoxic effects |
The compound has been shown to induce apoptosis in MCF7 cells and inhibit the growth of NCI-H460 cells by targeting specific kinases involved in cell proliferation .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in preclinical models. It inhibits the production of pro-inflammatory cytokines and modulates pathways associated with inflammation.
Study 1: Antitumor Efficacy
A study conducted by Wei et al. evaluated the efficacy of this compound against A549 lung cancer cells. The results indicated an IC50 value of 26 µM, suggesting moderate potency against this cell line. The study highlighted the compound's ability to disrupt cell cycle progression and induce apoptosis through mitochondrial pathways .
Study 2: In Vivo Models
In vivo studies have shown that treatment with this compound resulted in significant tumor reduction in xenograft models. The mechanism was attributed to the inhibition of angiogenesis and induction of tumor cell death through targeted delivery to cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
